molecular formula C21H23NO3 B1650029 Ethyl 1-acetyl-3-benzyl-2,4-dihydroquinoline-3-carboxylate CAS No. 1105190-46-2

Ethyl 1-acetyl-3-benzyl-2,4-dihydroquinoline-3-carboxylate

Cat. No.: B1650029
CAS No.: 1105190-46-2
M. Wt: 337.4
InChI Key: VFJLHUIPPJKCNZ-UHFFFAOYSA-N
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Description

Ethyl 1-acetyl-3-benzyl-2,4-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-acetyl-3-benzyl-2,4-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions One common method starts with the condensation of aniline derivatives with ethyl acetoacetate under acidic conditions to form the quinoline coreThe reaction conditions often include the use of catalysts such as methanesulfonic acid and solvents like methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process typically involves recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-acetyl-3-benzyl-2,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic substitution reactions can introduce different substituents on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Ethyl 1-acetyl-3-benzyl-2,4-dihydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-acetyl-3-benzyl-2,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-acetyl-2,4-dihydroquinoline-3-carboxylate: Lacks the benzyl group, which may affect its biological activity.

    Ethyl 1-acetyl-3-phenyl-2,4-dihydroquinoline-3-carboxylate: Contains a phenyl group instead of a benzyl group, leading to different chemical properties.

Uniqueness

Ethyl 1-acetyl-3-benzyl-2,4-dihydroquinoline-3-carboxylate is unique due to the presence of both the benzyl and acetyl groups, which contribute to its distinct chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

ethyl 1-acetyl-3-benzyl-2,4-dihydroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-3-25-20(24)21(13-17-9-5-4-6-10-17)14-18-11-7-8-12-19(18)22(15-21)16(2)23/h4-12H,3,13-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJLHUIPPJKCNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2=CC=CC=C2N(C1)C(=O)C)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501146527
Record name Ethyl 1-acetyl-1,2,3,4-tetrahydro-3-(phenylmethyl)-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501146527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105190-46-2
Record name Ethyl 1-acetyl-1,2,3,4-tetrahydro-3-(phenylmethyl)-3-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105190-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-acetyl-1,2,3,4-tetrahydro-3-(phenylmethyl)-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501146527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 1-acetyl-3-benzyl-2,4-dihydroquinoline-3-carboxylate
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Ethyl 1-acetyl-3-benzyl-2,4-dihydroquinoline-3-carboxylate
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Ethyl 1-acetyl-3-benzyl-2,4-dihydroquinoline-3-carboxylate
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Ethyl 1-acetyl-3-benzyl-2,4-dihydroquinoline-3-carboxylate
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Ethyl 1-acetyl-3-benzyl-2,4-dihydroquinoline-3-carboxylate
Reactant of Route 6
Ethyl 1-acetyl-3-benzyl-2,4-dihydroquinoline-3-carboxylate

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